molecular formula C20H23NO5S B214111 methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B214111
M. Wt: 389.5 g/mol
InChI Key: AWZKMNWZEJQUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as DMBCTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound belongs to the class of cycloheptathiophene derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been reported to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects in scientific research. The compound has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been reported to increase the levels of glutathione, which is an antioxidant that plays a crucial role in cellular defense mechanisms.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. The compound has been reported to exhibit high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. However, the limitations of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include its poor solubility in water and its stability under certain conditions.

Future Directions

There are several future directions for the scientific research on methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. One potential direction is to optimize the synthesis method of the compound for high yield and purity. Another direction is to investigate the potential applications of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate in other fields, such as agriculture and environmental science. Further research is also needed to elucidate the exact mechanism of action of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its potential side effects in vivo.
Conclusion:
methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical compound that has shown promising results in scientific research for its potential applications in medicinal chemistry, pharmacology, and biochemistry. The compound exhibits potent anti-cancer and neuroprotective effects and has several advantages for lab experiments. However, further research is needed to fully understand the potential of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its limitations.

Synthesis Methods

The synthesis of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves a multi-step process that includes the reaction of 3,4-dimethoxybenzoyl chloride with cyclohept-4-en-1-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the esterification of the product with methyl chloroformate. The synthesis of methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease. methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been reported to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-24-14-10-9-12(11-15(14)25-2)18(22)21-19-17(20(23)26-3)13-7-5-4-6-8-16(13)27-19/h9-11H,4-8H2,1-3H3,(H,21,22)

InChI Key

AWZKMNWZEJQUMQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)OC

Origin of Product

United States

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